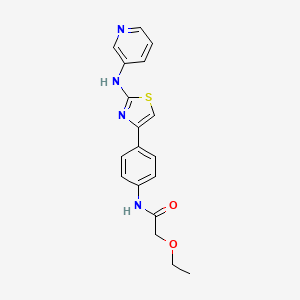
5-Quinolinecarboxylic acid,7-fluoro-2-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-,methyl ester,(2S,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of fluorine-containing quinolinecarboxylic acids and their derivatives has been explored through the condensation of quinoline-4-carboxylic acids with various 3-substituted-4-amino-5-mercaplo-1,2,4-triazoles. This process has led to the creation of a series of 3-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl-2-(2,4-dichloro-5-fluorophenyl)quinolines. The synthesis route begins with previously unreported quinoline-4-carboxylic acids, which are then reacted to form the final compounds. The structures of these compounds were confirmed using various analytical techniques such as elemental analysis, IR, ^1H NMR, and mass spectral data .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The quinoline core in these compounds is substituted at the 3-position with a 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazol-6-yl group and at the 2-position with a 2,4-dichloro-5-fluorophenyl group. The confirmation of the molecular structure was achieved through detailed spectral analysis, which provided insights into the arrangement of atoms and the presence of functional groups within the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these quinoline derivatives are based on condensation reactions between the quinoline-4-carboxylic acids and the amino-mercapto-triazoles. These reactions likely proceed through nucleophilic attack of the amino group on the carboxylic acid, followed by the loss of water to form the amide bond. The presence of fluorine atoms in the structure suggests that these compounds could exhibit unique reactivity due to the electron-withdrawing nature of fluorine, which can affect the electronic properties of the quinoline ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized quinoline derivatives are not explicitly detailed in the provided data. However, the presence of fluorine atoms and the quinoline core structure suggest that these compounds could exhibit certain properties such as increased lipophilicity, which could influence their biological activity. The antibacterial activity studies mentioned indicate that these compounds have been evaluated for their potential use as antibacterial agents, which is a direct consequence of their chemical structure and properties .
Another synthesis approach for 5-methyl-4-oxo-quinolinecarboxylic acids involves the use of 2-methyl-3,4,6-trifluorobenzoic acids derived from oxazolines. The oxazoline group serves a dual purpose as an ortho-director and a protecting group, while a trimethylsilyl group is used to protect the most acidic site in the molecule. This method allows for the introduction of various substituents at the eight-position of the quinoline, including fluorine, chlorine, methyl, or hydrogen .
科学的研究の応用
Anticancer Activity
5-Quinolinecarboxylic acid derivatives have shown potential in anticancer research. A study demonstrated the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, which exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015). This highlights their potential as therapeutic agents in cancer treatment.
Antibacterial Activity
These compounds also play a crucial role in antibacterial research. A series of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids exhibited potent antibacterial activity, particularly against gram-positive bacteria (J. Jung, S. Baek, & O. Park, 2001). Additionally, another study synthesized novel ofloxacin derivatives which showed in vitro and in vivo antimycobacterial activities, indicating their utility in targeting mycobacterial infections (M. Dinakaran et al., 2008).
Synthesis and Characterization
The synthesis and characterization of these compounds are key aspects of their research applications. Studies have detailed the synthesis of various 5-methyl-4-oxo-quinolinecarboxylic acids and their fluorinated derivatives, providing a basis for further pharmacological studies (S. Hagen & J. Domagala, 1990).
AMPA Receptor Antagonists
These compounds have been studied for their potential as AMPA receptor antagonists, which could have implications in neurological research. One study synthesized analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid, finding them to be potent and selective antagonists of the AMPA receptor (D. Catarzi et al., 2004).
Electrochemical Studies
Electrochemical studies of quinolinecarboxylic acid derivatives provide insights into their chemical properties and potential applications in various fields. One study reported on the electrochemistry of such compounds, suggesting a mechanism based on cyclic voltammetry and spectral studies (K. Srinivasu et al., 1999).
特性
IUPAC Name |
methyl (2S,3S)-7-fluoro-2-(4-fluorophenyl)-3-(2-methyl-1,2,4-triazol-3-yl)-4-oxo-2,3-dihydro-1H-quinoline-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3/c1-26-19(23-9-24-26)16-17(10-3-5-11(21)6-4-10)25-14-8-12(22)7-13(20(28)29-2)15(14)18(16)27/h3-9,16-17,25H,1-2H3/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAIIDFKUPYMQA-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC(=C3C2=O)C(=O)OC)F)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B3003701.png)
![3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-1-{2-[(propan-2-yl)imino]-1,2-dihydropyridin-1-yl}propan-1-one](/img/structure/B3003703.png)
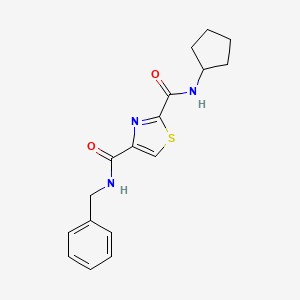
![3,6-Diamino-2-(4-chlorobenzoyl)-4-(thiophen-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B3003707.png)
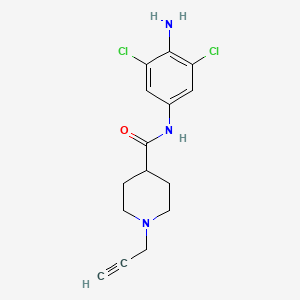
![(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3003709.png)
![4-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3003710.png)
![dimethyl 4,5-dihydro-1H-benzo[g]indole-2,3-dicarboxylate](/img/structure/B3003711.png)
![N-Methyl-N-[[1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B3003713.png)
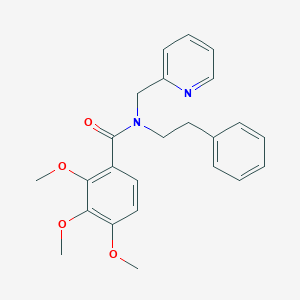
![2-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B3003715.png)
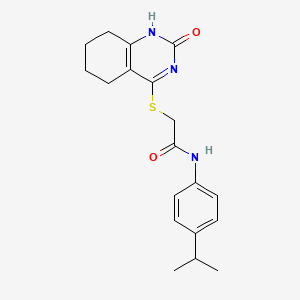
![2-(4-Pyridazin-3-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3003721.png)
